molecular formula C21H13ClF3N3O3 B2689213 2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 303149-40-8

2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Cat. No.: B2689213
CAS No.: 303149-40-8
M. Wt: 447.8
InChI Key: NIUHGHSNICICJN-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C21H13ClF3N3O3 and its molecular weight is 447.8. The purity is usually 95%.
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Biological Activity

The compound 2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a novel benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The structure of the compound can be represented as follows:

C17H14ClF3N3O3\text{C}_{17}\text{H}_{14}\text{Cl}\text{F}_3\text{N}_3\text{O}_3

This structure features a benzimidazole core substituted with a chlorophenyl group and a trifluoromethylbenzyl ether, which may influence its biological activity.

Biological Activity Overview

Research has indicated that benzimidazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has shown promise in several areas:

1. Antimicrobial Activity
Several studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, a review of benzimidazole compounds highlighted their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances the antimicrobial potency by increasing the lipophilicity and bioavailability of the compounds .

2. Antiparasitic Activity
Benzimidazole derivatives are well-known for their antiparasitic effects. Compounds structurally similar to the one have shown efficacy against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. For example, a related study indicated that certain benzimidazole derivatives had IC50 values less than 1 µM against these parasites, significantly outperforming standard treatments like albendazole .

3. Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, some derivatives have been reported to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives suggests that modifications at specific positions on the benzene ring significantly affect their biological activity:

Substituent Position Type Effect on Activity
2NitroIncreases antimicrobial potency
3TrifluoromethylEnhances lipophilicity and cellular uptake
6ChlorophenylImproves antiparasitic efficacy

The presence of electron-withdrawing groups at positions 2 and 6 is particularly beneficial for enhancing the overall biological activity of these compounds.

Case Studies

Several case studies have explored the biological activity of related benzimidazole derivatives:

  • Case Study 1 : A derivative with a trifluoromethyl group demonstrated significant inhibition against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics .
  • Case Study 2 : A series of benzimidazole compounds were tested for antiparasitic activity; one compound showed an IC50 value of 0.5 µM against Trichomonas vaginalis, indicating its potential as an effective treatment option .

Properties

IUPAC Name

2-(3-chlorophenyl)-6-nitro-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O3/c22-16-6-2-4-14(10-16)20-26-18-8-7-17(28(29)30)11-19(18)27(20)31-12-13-3-1-5-15(9-13)21(23,24)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUHGHSNICICJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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